molecular formula C24H18FN5O2 B2554839 6-(3-fluorophenyl)-7-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine CAS No. 923202-61-3

6-(3-fluorophenyl)-7-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine

Cat. No. B2554839
CAS RN: 923202-61-3
M. Wt: 427.439
InChI Key: VZOAMXLZTNMWGL-UHFFFAOYSA-N
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Description

The compound “6-(3-fluorophenyl)-7-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine” is a heterocyclic compound with a complex structure . It has a molecular formula of C24H18FN5O2 .


Synthesis Analysis

The synthesis of similar triazole-pyrimidine-based compounds has been reported . A series of these compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of this compound includes a chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine core, with a 3-fluorophenyl group at the 6-position and a 4-methoxyphenyl group at the 7-position .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available literature, similar triazole-pyrimidine hybrids have been studied for their neuroprotective and anti-neuroinflammatory properties .


Physical And Chemical Properties Analysis

The compound has an average mass of 427.430 Da and a monoisotopic mass of 427.144440 Da .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Compounds structurally related to 6-(3-fluorophenyl)-7-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine have been synthesized for their antimicrobial properties. The synthesis of novel chromeno-pyrimidine coupled derivatives using ionic liquid-promoted methods has shown significant antibacterial and antifungal activities. These compounds, including those bearing fluoro and methoxy groups, demonstrate potent antimicrobial effects and possess good oral drug-like properties based on ADMET parameters, making them potential candidates for oral drug development (Tiwari et al., 2018).

Anticancer Potential

Derivatives of chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine have also been explored for their anticancer activities. The synthesis of 6-heteroarylcoumarins, structurally similar, has led to compounds exhibiting significant antimitotic activity, particularly against non-small cell lung cancer cell lines. This suggests the potential for these compounds to be developed as anticancer agents (Galayev et al., 2015).

Catalyst-Free Synthesis

Efforts to synthesize derivatives of chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine under ambient conditions without a catalyst have led to the development of functionalized compounds with high yields. Such methods highlight the efficiency and eco-friendliness of producing these compounds, offering a green alternative to traditional synthesis approaches (Brahmachari & Nayek, 2017).

Antimicrobial and Structural Characterization

Further research into chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine derivatives has provided insights into their antimicrobial activities and structural properties. These studies have synthesized new series of chromene molecules, showing promising antibacterial activities and offering a deeper understanding of their structure-activity relationships (Okasha et al., 2016).

Future Directions

The study of similar triazole-pyrimidine hybrids has indicated that these compounds could potentially be developed as neuroprotective and anti-neuroinflammatory agents . This suggests that “6-(3-fluorophenyl)-7-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine” and related compounds may have potential applications in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .

properties

IUPAC Name

9-(3-fluorophenyl)-11-(4-methoxyphenyl)-8-oxa-12,13,14,15,17-pentazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FN5O2/c1-31-17-11-9-14(10-12-17)22-20-21(26-24-27-28-29-30(22)24)18-7-2-3-8-19(18)32-23(20)15-5-4-6-16(25)13-15/h2-13,22-23H,1H3,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZOAMXLZTNMWGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4OC3C5=CC(=CC=C5)F)NC6=NN=NN26
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3-fluorophenyl)-7-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine

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